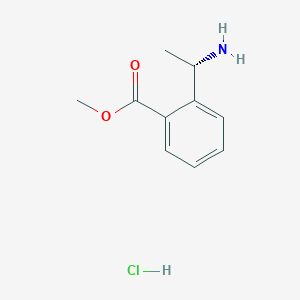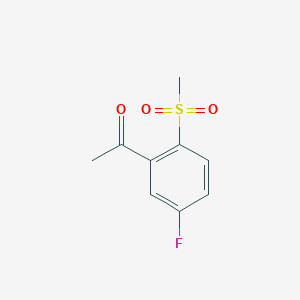
Quinolin-7-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-7-amine dihydrochloride is a chemical compound with the molecular formula C9H8N2·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
作用機序
Target of Action
Quinolin-7-amine dihydrochloride is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities Quinoline derivatives are known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
Quinoline derivatives are known to form a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This interaction with its targets leads to the inhibition of DNA synthesis, which can result in the death of the cell .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their interaction with different biological targets . These affected pathways and their downstream effects can lead to a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Pharmacokinetics
Quinoline derivatives are known to have excellent tissue penetration, making them potent agents .
Result of Action
The interaction of quinoline derivatives with their targets can lead to various cellular effects, including the inhibition of dna synthesis, which can result in the death of the cell .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological target .
生化学分析
Cellular Effects
Quinoline derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities
Molecular Mechanism
Quinoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: Quinolin-7-amine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of quinoline with ammonia in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving continuous flow systems and advanced purification techniques.
化学反応の分析
Types of Reactions: Quinolin-7-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form quinolin-7-carboxylic acid.
Reduction: Reduction reactions can yield quinolin-7-amine.
Substitution: Substitution reactions can lead to the formation of various alkylated quinolines.
科学的研究の応用
Quinolin-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an antimalarial agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Quinolin-8-amine: This compound differs from quinolin-7-amine dihydrochloride by the position of the amino group on the quinoline ring.
8-Hydroxyquinoline: This compound contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
This compound's uniqueness lies in its specific structure and the resulting chemical and biological properties that make it suitable for various applications.
特性
IUPAC Name |
quinolin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1-6H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBIHCIVTAZFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897439-74-6 |
Source


|
| Record name | quinolin-7-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-methylphenyl)-N-[4-(propan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2723978.png)
![N-{[1,1'-biphenyl]-2-yl}-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2723980.png)







![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)
![3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2723996.png)
![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)
![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)
